(3R,4S)-1-[(E)-2-Phenylethenyl]sulfonylpyrrolidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The analysis of the synthesis process includes understanding the reaction mechanisms, the conditions required for the reactions, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography . These techniques provide information about the arrangement of atoms in a molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with different reagents, under different conditions. The products of these reactions can provide valuable information about the structure and properties of the compound .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can provide insights into the compound’s structure and its potential uses .Wissenschaftliche Forschungsanwendungen
1. Selective Inverse Agonists Development
Research by Duan et al. (2019) demonstrates the discovery of a phenyl (3-phenylpyrrolidin-3-yl)sulfone series, which acts as selective, orally active RORγt inverse agonists. The structure-based design involved critical structural elements, including a polar set of amides and a perfluoroisopropyl group, which were essential for achieving high selectivity against various receptors. This compound demonstrated promising pharmacokinetic properties and biological efficacy in mouse models, indicating its potential application in therapeutic development (Duan et al., 2019).
2. Design of Molecular Probes for Receptors
Li et al. (1999) explored 4-Phenylethynyl-1,4-dihydropyridine derivatives as selective antagonists at human A3 adenosine receptors. These derivatives were designed as chemically reactive adenosine A3 antagonists to synthesize molecular probes for this receptor subtype. The study's findings indicated the potential for these compounds to be used in receptor binding studies, contributing to a better understanding of receptor functions (Li et al., 1999).
3. Development of CCR5 Receptor Antagonists
Lynch et al. (2003) investigated the modification of the 4-(3-phenylprop-1-yl)piperidine moiety of trisubstituted pyrrolidine CCR5 antagonists. This study aimed to balance antiviral potency with acceptable pharmacokinetics. Such research is critical for developing new therapeutic agents targeting the CCR5 receptor, which plays a significant role in various diseases, including HIV (Lynch et al., 2003).
4. Synthesis and Biological Activity of Sulfonamide Hybrids
Ghomashi et al. (2022) reviewed recent advances in designing and developing two-component sulfonamide hybrids. These hybrids show a range of biological activities, including antibacterial and antitumor effects, indicating the potential of sulfonamides in various therapeutic applications (Ghomashi et al., 2022).
5. Inhibition of Tumor Cell Growth
Fiaux et al. (2005) prepared new substituted pyrrolidine-3,4-diol derivatives, which were effective in inhibiting the growth of human glioblastoma and melanoma cells. This study highlights the potential of functionalized pyrrolidines in cancer research, especially in developing novel therapeutic agents for tumor inhibition (Fiaux et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R,4S)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-11-8-13(9-12(11)15)18(16,17)7-6-10-4-2-1-3-5-10/h1-7,11-12,14-15H,8-9H2/b7-6+/t11-,12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOARJVBHCTINH-PKRZQGHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1S(=O)(=O)C=CC2=CC=CC=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1S(=O)(=O)/C=C/C2=CC=CC=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.